Rilpivirine hydrochloride

Übersicht

Beschreibung

Rilpivirine hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is known for its higher potency, longer half-life, and reduced side-effect profile compared to older non-nucleoside reverse transcriptase inhibitors such as efavirenz . This compound is marketed under the brand names Edurant and Rekambys .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rilpivirine hydrochloride involves several steps. The current procedure is mainly divided into three steps:

Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2): This step involves the reaction of 4-amino-3,5-dimethylphenylacrylonitrile with hydrochloric acid.

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3): This step involves the reaction of 4-chloropyrimidine with benzonitrile.

Synthesis of this compound: The final step involves the reaction between intermediate 2 and intermediate 3 in acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound have been optimized to increase yield and reduce reaction time. One such method involves the use of microwave-promoted synthesis, which significantly reduces the reaction time from 69 hours to 90 minutes and improves the overall yield from 18.5% to 21% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rilpivirin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Synthese von Rilpivirin-Hydrochlorid beinhaltet nukleophile Substitutionsreaktionen.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen sind in der Regel nicht an der Synthese von Rilpivirin-Hydrochlorid beteiligt, können aber in seinen Stoffwechselwegen relevant sein.

Häufige Reagenzien und Bedingungen

Reagenzien: Häufig verwendete Reagenzien bei der Synthese sind Acetonitril, Salzsäure und 4-Chlorpyrimidin.

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Rilpivirin-Hydrochlorid, das anschließend gereinigt und für die medizinische Anwendung formuliert wird.

Wissenschaftliche Forschungsanwendungen

Rilpivirin-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of HIV-1 Infection

Rilpivirine is indicated for the treatment of HIV-1 infection in antiretroviral treatment-naive adults and children aged 2 years and older who weigh at least 31 lb (14 kg) and have a viral load of less than 100,000 copies/mL. It is often used in combination with other antiretroviral agents to enhance therapeutic efficacy and reduce the risk of resistance development .

2. Combination Therapy

Rilpivirine is frequently prescribed alongside cabotegravir as a complete regimen for HIV-1 treatment. This combination is particularly beneficial for patients who are virologically suppressed on a stable regimen, as it helps maintain viral suppression while minimizing the potential for resistance .

3. Safety and Tolerability

Clinical studies have demonstrated that rilpivirine has a favorable safety profile compared to other NNRTIs. Patients often experience fewer side effects, which contributes to higher adherence rates and lower discontinuation rates in treatment protocols .

Innovative Drug Delivery Systems

1. Gastro-retentive Floating Tablets

Recent research has focused on developing gastro-retentive floating tablets of rilpivirine hydrochloride to enhance bioavailability. These formulations aim to improve the drug's absorption in the acidic environment of the stomach, addressing challenges related to its solubility and stability in higher pH conditions .

| Parameter | Floating Tablet Formulation |

|---|---|

| Drug Content | Optimized |

| Floating Properties | Enhanced |

| In-vitro Release Study | Improved bioavailability |

| Cost-effectiveness | Non-toxic and economical |

This approach not only enhances the drug's bioavailability but also extends its gastric residence time, potentially leading to improved therapeutic outcomes.

Research Findings

1. Potency and Mechanism of Action

Rilpivirine exhibits potent antiviral activity against HIV-1 by binding non-competitively to the reverse transcriptase enzyme, inhibiting viral replication without affecting human DNA polymerases. Its flexible structure allows it to adapt to changes in the binding pocket of the enzyme, reducing the likelihood of resistance mutations .

2. Synthesis Improvements

Research has also focused on optimizing the synthesis route for rilpivirine. A recent study reported an efficient microwave-promoted method that significantly reduces reaction time and improves yield, making it a more viable option for large-scale production .

Case Studies

1. Clinical Efficacy Studies

Several Phase III clinical trials have demonstrated rilpivirine's efficacy in maintaining viral suppression in treatment-naive patients. For instance, studies C209 and C215 showed that patients receiving rilpivirine combined with other antiretrovirals had comparable efficacy to those on efavirenz-based regimens after 48 weeks .

2. Long-term Safety Studies

Longitudinal studies assessing long-term safety profiles indicate that rilpivirine is associated with lower rates of central nervous system side effects compared to older NNRTIs, which enhances patient quality of life during treatment .

Wirkmechanismus

Rilpivirin-Hydrochlorid entfaltet seine Wirkung, indem es an das Reverse-Transkriptase-Enzym von HIV-1 bindet und so die RNA-abhängige und DNA-abhängige DNA-Polymeraseaktivität blockiert. Diese Hemmung verhindert die Replikation des Virus . Rilpivirin-Hydrochlorid benötigt keine intrazelluläre Phosphorylierung für seine antivirale Aktivität .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Etravirin: Ein weiterer nicht-nukleosidischer Reverse-Transkriptase-Hemmer, der zur Behandlung von HIV-1-Infektionen eingesetzt wird.

Einzigartigkeit

Rilpivirin-Hydrochlorid ist einzigartig aufgrund seiner höheren Potenz, längeren Halbwertszeit und seines geringeren Nebenwirkungsprofils im Vergleich zu älteren nicht-nukleosidischen Reverse-Transkriptase-Hemmern . Es hat auch eine hohe genetische Barriere gegenüber Resistenzen, die mehrere Mutationen erfordert, um eine signifikante Resistenz zu verleihen .

Biologische Aktivität

Rilpivirine hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1 infections. Its unique pharmacological profile, including a longer half-life and reduced side effects compared to earlier NNRTIs, makes it a significant option in antiretroviral therapy.

Rilpivirine acts by non-competitively inhibiting HIV-1 reverse transcriptase, an enzyme critical for viral replication. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the integration of the viral genome into the host cell's DNA. Importantly, rilpivirine does not inhibit human DNA polymerases α, β, and γ, which minimizes potential toxicity to human cells .

Pharmacokinetics

The pharmacokinetic properties of rilpivirine are crucial for its efficacy:

- Absorption : After oral administration, peak plasma concentrations occur approximately 3 to 4 hours post-dose. Food intake significantly enhances absorption, with a 40% reduction in plasma levels when taken without food .

- Distribution : Rilpivirine has a high volume of distribution (152-173 L in HIV patients) and is over 99% bound to plasma proteins, primarily albumin .

- Metabolism : It is predominantly metabolized by cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to several metabolites that are further processed by UGT enzymes .

- Elimination : Approximately 85% of the drug is excreted via feces, with only about 6.1% eliminated in urine. The terminal half-life ranges from 34 to 55 hours .

Clinical Efficacy

Rilpivirine has demonstrated significant antiviral activity against HIV-1. In vitro studies have shown a median effective concentration (EC50) of approximately 0.73 nM against laboratory strains of wild-type HIV-1 . Clinical trials have confirmed its efficacy in treatment-naive patients, showing comparable virologic outcomes to other antiretroviral therapies.

Case Study: Phase II Clinical Trials

A notable Phase II clinical trial evaluated rilpivirine's pharmacokinetics and safety in antiretroviral-naïve adolescents and children aged 6 to 18 years. The trial involved administering rilpivirine at a dose of 25 mg once daily alongside a background regimen of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). Results indicated that rilpivirine was well-tolerated and effective in achieving viral suppression over the treatment period .

Adverse Effects and Drug Interactions

While generally well-tolerated, rilpivirine can cause side effects such as insomnia, headache, and gastrointestinal issues. Drug interactions are particularly important; co-administration with CYP3A inhibitors can increase plasma concentrations of rilpivirine, while inducers may reduce its efficacy . Patients are advised to avoid medications that significantly alter gastric pH as this can decrease the absorption and effectiveness of rilpivirine .

Summary Table of Key Pharmacological Properties

| Property | Value/Description |

|---|---|

| Drug Class | NNRTI |

| Mechanism of Action | Non-competitive inhibition of reverse transcriptase |

| Peak Plasma Concentration | 3-4 hours post-dose |

| Half-Life | 34-55 hours |

| Protein Binding | >99% (primarily albumin) |

| Metabolism | CYP3A4 and CYP3A5 |

| Excretion | 85% feces, 6.1% urine |

Eigenschaften

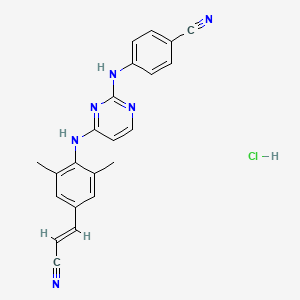

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVVGZKAVZUACK-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220320 | |

| Record name | Rilpivirine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700361-47-3 | |

| Record name | Rilpivirine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700361-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilpivirine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilpivirine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILPIVIRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212WAX8KDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Rilpivirine Hydrochloride?

A1: this compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) []. It binds to reverse transcriptase, an enzyme crucial for HIV replication, blocking its RNA and DNA-dependent DNA polymerase activities []. This prevents the virus from replicating within infected cells.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H18ClN6. Its molecular weight is 402.87 g/mol [].

Q3: How is this compound characterized spectroscopically?

A3: this compound's structure and properties can be characterized using various spectroscopic techniques:

- NMR Spectroscopy: This technique, specifically variable temperature analysis and 2D NMR, has been used to identify atropisomerism in this compound and differentiate between its E and Z isomers [].

- UV Spectroscopy: UV analysis has also been employed to distinguish between the E and Z isomers of this compound. This technique is widely used for quantitative analysis in various formulations [, , , , , , ].

- Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and complements the structural data obtained from other techniques [].

Q4: What is known about the stability of this compound under various conditions?

A4: this compound's stability has been assessed under various stress conditions to simulate potential degradation pathways []:

- Acidic and Alkaline Hydrolysis: Studies have shown its susceptibility to degradation under these conditions, with the generation of specific impurity profiles [, , ].

- Oxidative Stress: This condition also leads to the formation of degradation products, highlighting the need for appropriate formulation strategies [, , ].

- Thermal and Photolytic Stress: this compound exhibits sensitivity to heat and light exposure, leading to degradation. These factors are crucial considerations during formulation and storage [, , , ].

Q5: What strategies have been explored to enhance the solubility and bioavailability of this compound?

A5: Due to its classification as a BCS class II drug with poor aqueous solubility [], several approaches have been investigated to improve its bioavailability:

- Nanosponges: β-cyclodextrin nanosponges synthesized using a microwave-mediated method have shown promise in enhancing this compound solubility and dissolution rate, leading to improved oral bioavailability in rat models [].

- Floating Microspheres: These systems, designed to increase gastric residence time, have been formulated using polymers like ethyl cellulose and carbopol. This approach aims to improve drug absorption and bioavailability, particularly for drugs with poor solubility in the intestinal environment [, ].

- Self-Emulsifying Drug Delivery Systems (SMEDDS): These formulations enhance drug solubility and dissolution, ultimately aiming to improve oral bioavailability [].

- Spray Drying Technique: This method has been employed to convert the crystalline form of this compound into a more soluble amorphous form. This change in solid-state properties can significantly impact dissolution rate and bioavailability [].

Q6: What analytical techniques are used for the quantification and characterization of this compound?

A6: Several analytical methods are employed for this compound analysis:

- RP-HPLC: This versatile technique is widely used for both quantitative analysis in various formulations and the identification and quantification of impurities [, , , , , , , , , , ]. Different mobile phases and columns have been explored to optimize separation and detection.

- UV Spectrophotometry: This method, often coupled with derivatization techniques, provides a simple and rapid approach for quantifying this compound in bulk and pharmaceutical formulations [, , , , , ].

- Peak Purity Evaluation: This analytical tool is frequently used in conjunction with RP-HPLC to ensure the purity of the this compound peak and confirm that no co-eluting degradation products are present [, ].

Q7: How does this compound interact with other drugs?

A7: this compound is primarily metabolized by CYP3A4 enzymes in the liver []. Co-administration with drugs that induce or inhibit CYP3A4 can significantly alter its plasma concentrations, potentially leading to therapeutic failure or toxicity.

Q8: What are the known mechanisms of resistance to this compound?

A8: As with other NNRTIs, mutations in the HIV reverse transcriptase enzyme can confer resistance to this compound []. These mutations often arise during viral replication and can limit the drug's long-term effectiveness. Cross-resistance with other NNRTIs can also occur, making the choice of subsequent therapies crucial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.